N-[2,2-bis(furan-2-yl)ethyl]-2-chloro-4-fluorobenzamide
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Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]-2-chloro-4-fluorobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with chloro, furan, and fluorine groups, which contribute to its distinctive chemical behavior and reactivity.
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds generally interact with their targets to induce therapeutic effects . The presence of the furan nucleus in these compounds is an essential synthetic technique in the search for new drugs .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways due to their diverse structural reactions .
Result of Action
Furan derivatives are known for their remarkable therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-chloro-4-fluorobenzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 2,2-di(furan-2-yl)ethylamine to yield the desired benzamide.
Chlorination: The final step involves the chlorination of the benzamide using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-2-chloro-4-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The furan rings can undergo oxidation to form furanones or reduction to form dihydrofurans.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Various substituted benzamides.
Oxidation Products: Furanones and other oxidized derivatives.
Reduction Products: Dihydrofurans and reduced benzamides.
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-2-chloro-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide
- 2-(2-chlorophenyl)-N-(2,2-di(furan-2-yl)ethyl)acetamide
- 2,5-dichloro-N-(2,2-di(furan-2-yl)ethyl)benzamide
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]-2-chloro-4-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents on the benzamide core, which imparts distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-chloro-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO3/c18-14-9-11(19)5-6-12(14)17(21)20-10-13(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,13H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXHQEUWSKBIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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